Erythrulose 1-phosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H9O7P |
|---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
(3,4-dihydroxy-2-oxobutyl) dihydrogen phosphate |
InChI |
InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h3,5-6H,1-2H2,(H2,8,9,10) |
InChI Key |
TZCZUVPSFJZERP-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)COP(=O)(O)O)O)O |
Canonical SMILES |
C(C(C(=O)COP(=O)(O)O)O)O |
Synonyms |
erythrulose 1-phosphate |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of Erythrulose 1 Phosphate
Precursor Substrates and Donor/Acceptor Molecules in Erythrulose (B1219606) 1-Phosphate Synthesis
The synthesis of erythrulose 1-phosphate primarily proceeds via two major strategies: the direct condensation of a three-carbon and a one-carbon unit, or the phosphorylation of a pre-existing four-carbon sugar.
The most prominent pathway involves the condensation of dihydroxyacetone phosphate (B84403) (DHAP) and formaldehyde (B43269). In this reaction, DHAP acts as the nucleophilic donor of a three-carbon keto-group, while formaldehyde serves as the electrophilic one-carbon acceptor. asm.orgnih.govnih.gov This reaction is a key step in synthetic metabolic cycles designed for one-carbon (C1) assimilation, such as the erythrulose monophosphate (EuMP) pathway. asm.org
Alternatively, this compound can be formed from four-carbon polyol precursors like erythritol (B158007). In organisms such as Brucella abortus, erythritol is first phosphorylated to form an erythritol phosphate intermediate. nih.gov This intermediate is then oxidized by a dehydrogenase to yield D-erythrulose 1-phosphate. nih.gov In other organisms, like Mycobacterium smegmatis, L-threitol is converted to L-erythrulose, which then serves as the direct substrate for phosphorylation to L-erythrulose 1-phosphate. clemson.eduwikipedia.org
| Precursor Type | Donor/Substrate | Acceptor/Co-substrate | Resulting Intermediate |
| C1 and C3 Condensation | Dihydroxyacetone phosphate (DHAP) | Formaldehyde | This compound |
| Polyol Catabolism | Erythritol | ATP (for initial phosphorylation) | D-Erythritol 1-phosphate |
| Polyol Catabolism | L-Erythrulose | ATP | L-Erythrulose 1-phosphate |
Key Enzymatic Reactions Catalyzing this compound Formation
The formation of this compound is catalyzed by a range of enzymes with varying specificities and primary metabolic roles. These can be broadly categorized as aldolases, which forge the carbon-carbon bond, and kinases, which phosphorylate the erythrulose backbone.
The condensation of DHAP and formaldehyde is a classic aldol (B89426) addition reaction mediated by several types of aldolases.
This compound Synthase (EPS) : This enzyme (EC 4.1.2.2), also known as ketotetrose-phosphate aldolase (B8822740), is the principal catalyst for this reaction in many contexts, including engineered metabolic pathways. asm.orgsci-hub.senih.gov It directly synthesizes this compound from DHAP and formaldehyde. asm.orgresearchgate.net
Fructose-1,6-bisphosphate Aldolase (FBA) : Class I FBAs (EC 4.1.2.13), such as the well-studied enzyme from rabbit muscle, can promiscuously catalyze the condensation of DHAP and formaldehyde to produce L-erythrulose 1-phosphate. asm.orgoup.com This is considered a side activity for an enzyme whose primary role is in glycolysis and gluconeogenesis. oup.comnih.gov The mechanism for Class I aldolases involves the formation of a Schiff base intermediate between a lysine (B10760008) residue in the enzyme's active site and the keto group of DHAP. oup.com This intermediate facilitates the nucleophilic attack on formaldehyde. oup.com
Other DHAP-dependent Aldolases : In E. coli, other aldolases such as L-rhamnulose-1-phosphate aldolase (RhaD) and L-fuculose-1-phosphate aldolase (FucA) have been shown to exhibit this compound synthase activity as a promiscuous function, specifically producing the D-enantiomer. asm.org
In pathways where the unphosphorylated sugar erythrulose is formed first, a kinase is required to generate this compound.
L-erythrulose 1-kinase (LerK) : Characterized in Mycobacterium smegmatis, this enzyme (EC 2.7.1.209) specifically catalyzes the ATP-dependent phosphorylation of L-erythrulose at the C1 position to produce L-erythrulose 1-phosphate. clemson.eduwikipedia.org This enzyme is crucial for the catabolism of L-threitol. clemson.edu
Erythrulose Kinase (EYK1) : In the yeast Yarrowia lipolytica, an erythrulose kinase encoded by the EYK1 gene is responsible for phosphorylating erythrulose to erythrulose phosphate as part of the erythritol catabolism pathway. sci-hub.seoup.comresearchgate.net
| Enzyme | EC Number | Reaction Catalyzed | Organism/Source Example |
| This compound Synthase (EPS) | 4.1.2.2 | DHAP + Formaldehyde → this compound | Rat Liver, Engineered E. coli asm.org |
| Fructose-1,6-bisphosphate Aldolase (FBA) | 4.1.2.13 | DHAP + Formaldehyde → L-Erythrulose 1-phosphate | Rabbit Muscle asm.orgoup.com |
| L-rhamnulose-1-phosphate aldolase (RhaD) | 4.1.2.19 | DHAP + Formaldehyde → D-Erythrulose 1-phosphate | E. coli asm.org |
| L-fuculose-1-phosphate aldolase (FucA) | 4.1.2.17 | DHAP + Formaldehyde → D-Erythrulose 1-phosphate | E. coli asm.org |
| D-Erythritol 1-phosphate dehydrogenase | 1.1.1.n/a | D-Erythritol 1-phosphate + NAD⁺ → D-Erythrulose 1-phosphate + NADH | Brucella abortus nih.gov |
| L-erythrulose 1-kinase (LerK) | 2.7.1.209 | L-Erythrulose + ATP → L-Erythrulose 1-phosphate + ADP | Mycobacterium smegmatis clemson.edu |
Stereospecificity and Enantiomeric Considerations in this compound Biosynthesis
The synthesis of this compound is a stereospecific process, with the particular enantiomer (D- or L-) formed being dependent on the catalyzing enzyme.
The stereochemical outcome of the aldol condensation of DHAP and formaldehyde is enzyme-dependent. For instance, the promiscuous activity of Fructose-1,6-bisphosphate aldolase from rabbit muscle is highly stereoselective, producing L-erythrulose 1-phosphate. oup.com In contrast, L-rhamnulose 1-phosphate aldolase (RhaD) and L-fuculose 1-phosphate aldolase (FucA) from E. coli produce D-erythrulose 1-phosphate. asm.org
This stereochemical diversity is critical, as subsequent metabolic pathways are often specific to one enantiomer. To resolve this, some organisms possess epimerases that can interconvert the two forms. D-erythrulose 1-phosphate 3-epimerase (EryC) catalyzes the reversible conversion of D-erythrulose 1-phosphate to L-erythrulose 1-phosphate, allowing metabolic flux to proceed from the D- to the L-pathway. asm.org
| Enzyme | Substrates | Product Stereochemistry |
| Fructose-1,6-bisphosphate Aldolase (Rabbit Muscle) | DHAP + Formaldehyde | L-Erythrulose 1-phosphate oup.com |
| RhaD / FucA (E. coli) | DHAP + Formaldehyde | D-Erythrulose 1-phosphate asm.org |
| L-erythrulose 1-kinase (LerK) | L-Erythrulose + ATP | L-Erythrulose 1-phosphate clemson.edu |
| D-erythrulose 1-phosphate 3-epimerase (EryC) | D-Erythrulose 1-phosphate | L-Erythrulose 1-phosphate asm.org |
Metabolic Pathway Regulation of this compound Supply
The production of this compound is tightly regulated to ensure its supply meets metabolic demand without leading to the accumulation of potentially toxic intermediates like formaldehyde. Regulation occurs at both the transcriptional and post-translational (allosteric) levels.
In the yeast Yarrowia lipolytica, the expression of the EYK1 gene, which encodes erythrulose kinase, is transcriptionally regulated. Its expression is strongly induced by the presence of erythritol and erythrulose, the substrates of the catabolic pathway. oup.comresearchgate.netbiorxiv.org Conversely, the promoter is repressed in media containing glucose or glycerol, ensuring the pathway is only active when its specific substrates are available. biorxiv.org Similarly, in Brucella, the erythritol catabolism operon is controlled by an EryD-dependent repression mechanism that is released by erythritol. nih.gov
Allosteric regulation is also a key control mechanism. While direct allosteric regulation of this compound synthase is not extensively documented, related enzymes like phosphoketolases (Xfp), which are central to alternative glycolytic pathways, exhibit complex regulation. Phosphoketolase from Lactobacillus plantarum is allosterically inhibited by the central metabolites phosphoenolpyruvate (B93156) (PEP) and oxaloacetate (OAA). asm.orgresearchgate.net In cyanobacteria, phosphoketolase activity is significantly inhibited by ATP. oup.com This inhibition by high-energy signals like ATP and central metabolic intermediates like PEP provides a mechanism to modulate flux through these pathways based on the cell's energy status and biosynthetic needs.
Metabolic Fates and Interconversion Pathways of Erythrulose 1 Phosphate
Integration of Erythrulose (B1219606) 1-Phosphate into Central Carbon Metabolism
Erythrulose 1-phosphate and its isomers serve as a bridge between specific metabolic pathways and the central carbon metabolism, which includes the pentose (B10789219) phosphate (B84403) pathway, glycolysis, and gluconeogenesis.
Linkages to the Pentose Phosphate Pathway
A primary fate of this compound is its conversion to D-erythrose 4-phosphate, a direct intermediate of the pentose phosphate pathway (PPP). nih.gov This conversion is not a single step but involves a series of isomerization reactions. For instance, in some bacteria, L-erythrulose 1-phosphate is first isomerized to D-erythrulose 4-phosphate. uniprot.org In Brucella, a more complex pathway exists where L-3-tetrulose 4-phosphate is converted to D-erythrose 4-phosphate through the action of three isomerases. nih.govebi.ac.uk
Once formed, D-erythrose 4-phosphate enters the non-oxidative branch of the PPP. Here, enzymes like transketolase and transaldolase rearrange carbon skeletons, ultimately producing fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. nih.govebi.ac.ukresearchgate.net These products can then be funneled into glycolysis or used for anabolic processes. This connection to the PPP is crucial for the synthesis of pentose phosphates, which are precursors for nucleotide and nucleic acid biosynthesis. ebi.ac.ukresearchgate.net
In engineered Escherichia coli, the entry of this compound into the PPP is a key feature of synthetic metabolic cycles designed for C1 compound assimilation. nih.gov This engineered pathway highlights the metabolic flexibility that can be achieved by linking novel pathways to the central PPP.
Connections with Glycolysis and Gluconeogenesis
Role in One-Carbon Metabolism and Formaldehyde (B43269) Assimilation Cycles
This compound plays a pivotal role in novel, synthetic pathways for the assimilation of one-carbon compounds like formaldehyde. springernature.comnih.gov The Erythrulose Monophosphate (EuMP) cycle is a prime example of a synthetic pathway engineered in organisms like E. coli for this purpose. researchgate.netnih.govspringernature.com
The development of such synthetic pathways is significant for a circular bioeconomy, as it allows for the conversion of C1 feedstocks, which can be derived from sources like CO2, into valuable bioproducts. springernature.com
Enzymatic Degradation and Catabolism of this compound
The breakdown and transformation of this compound are mediated by a variety of enzymes that catalyze isomerization and oxidation-reduction reactions.
Isomerization Reactions of this compound
Isomerization is a key step in the metabolism of this compound, allowing for its conversion into intermediates that can be further processed by central metabolic pathways.
L-erythrulose-1-phosphate isomerase catalyzes the interconversion between L-erythrulose 1-phosphate and D-erythrulose 4-phosphate. uniprot.orgrhea-db.orgexpasy.org This enzyme is found in organisms like Pectobacterium atrosepticum. uniprot.org
In Brucella abortus, a pathogenic bacterium, a series of isomerization reactions are central to erythritol (B158007) catabolism. nih.govexpasy.org The pathway involves the conversion of L-3-tetrulose 4-phosphate to D-erythrose 4-phosphate via the sequential action of three enzymes:
EryC (Tetrulose-4-phosphate racemase) ebi.ac.uk
TpiA2/EryH (D-3-tetrulose-4-phosphate isomerase) ebi.ac.uk
RpiB/EryI (D-erythrose-4-phosphate isomerase) ebi.ac.uk
In engineered E. coli strains utilizing the EuMP cycle, two key isomerases are employed: L-erythrulose 1-phosphate isomerase (LerI) and D-erythrulose 4-phosphate isomerase (DerI). researchgate.netnih.gov These enzymes work in sequence to convert L-erythrulose 1-phosphate to D-erythrose 4-phosphate. nih.gov
The yeast Yarrowia lipolytica also possesses enzymes for erythrulose phosphate isomerization as part of its erythritol catabolism. researchgate.net
Below is a table summarizing some of the key enzymes involved in the isomerization of erythrulose phosphate and related compounds.
Table 1: Enzymes Involved in Erythrulose Phosphate Isomerization
| Enzyme | Organism | Function | EC Number |
| L-erythrulose-1-phosphate isomerase (LerI) | Pectobacterium atrosepticum | Isomerization of L-erythrulose 1-phosphate to D-erythrulose 4-phosphate | 5.3.1.33 uniprot.orgexpasy.org |
| Tetrulose-4-phosphate racemase (EryC) | Brucella abortus | Interconversion of L- and D-3-tetrulose 4-phosphate | N/A |
| D-3-tetrulose-4-phosphate isomerase (EryH) | Brucella abortus | Isomerization of D-3-tetrulose 4-phosphate | N/A |
| D-erythrose-4-phosphate isomerase (EryI) | Brucella abortus | Isomerization to D-erythrose 4-phosphate | N/A |
| L-erythrulose 1-kinase | Mycobacterium smegmatis | Phosphorylation of L-erythrulose to L-erythrulose 1-phosphate | 2.7.1.209 expasy.org |
| 3-oxoisoapionate-4-phosphate decarboxylase | Various bacteria | Produces L-erythrulose 1-phosphate from 3-oxoisoapionate 4-phosphate | 4.1.1.121 qmul.ac.uk |
Dehydrogenation and Oxidoreductase Reactions
Dehydrogenation reactions are also involved in the catabolism of erythritol, leading to the formation of erythrulose phosphate precursors. In Brucella abortus, the catabolism of erythritol begins with phosphorylation to D-erythritol 1-phosphate, which is then oxidized by an NAD-dependent dehydrogenase to D-erythrulose 1-phosphate. nih.govresearchgate.net
In some metabolic contexts, D-erythrulose 1-phosphate can be further oxidized. For example, in Brucella, an NAD-dependent dehydrogenase can oxidize it to 3-keto-L-erythrose 4-phosphate. nih.govresearchgate.net This intermediate is then further oxidized by a membrane-bound dehydrogenase linked to the electron transport chain. nih.govresearchgate.net
Erythrulose reductase is another relevant enzyme, catalyzing the reduction of D-erythrulose to erythritol using NADPH as a cofactor. wikipedia.org This reaction is essentially the reverse of the initial dehydrogenation step in erythritol catabolism.
The table below provides an overview of key dehydrogenases and oxidoreductases acting on erythritol and its phosphorylated derivatives.
Table 2: Dehydrogenases and Oxidoreductases in Erythritol and Erythrulose Phosphate Metabolism
| Enzyme | Organism/Source | Reaction | Cofactor |
| D-erythritol 1-phosphate dehydrogenase | Brucella abortus | D-erythritol 1-phosphate to D-erythrulose 1-phosphate | NAD+ nih.govresearchgate.net |
| D-erythrulose 1-phosphate dehydrogenase | Brucella abortus | D-erythrulose 1-phosphate to 3-keto-L-erythrose 4-phosphate | NAD+ nih.govnih.gov |
| Quinoprotein membrane-bound mesoerythritol dehydrogenase | Gluconobacter frateurii | meso-erythritol to L-erythrulose | PQQ, Ca2+ nih.gov |
| Erythrulose reductase | Beef liver | D-erythrulose to erythritol | NADPH wikipedia.org |
| L-xylulose reductase | N/A | L-xylulose to xylitol | NADP+ enzyme-database.org |
Decarboxylation and Cleavage Products of this compound
This compound is a key intermediate in specific metabolic pathways where it can undergo cleavage or be processed through a series of reactions that include a decarboxylation step. The primary cleavage and decarboxylation-related pathways involve its breakdown into smaller molecules that can enter central metabolism.
One significant cleavage reaction is catalyzed by the enzyme erythrulose-1-phosphate formaldehyde-lyase (EC 4.1.2.2). enzyme-database.org This enzyme, also known as phosphoketotetrose aldolase (B8822740), facilitates the reversible aldol (B89426) cleavage of this compound. enzyme-database.orgontosight.ai The products of this cleavage are dihydroxyacetone phosphate (DHAP), also referred to as glycerone phosphate, and formaldehyde. ontosight.ai This reaction allows for the assimilation of formaldehyde in certain synthetic metabolic cycles. nih.gov
In the catabolism of erythritol by some bacteria, such as Brucella abortus and Sinorhizobium meliloti, this compound is not directly decarboxylated but is an intermediate in a pathway that culminates in a decarboxylation event. researchgate.netcdnsciencepub.com In this pathway, D-erythrulose 1-phosphate is first oxidized to 3-keto-L-erythrose 4-phosphate. This product is then further oxidized to a β-keto acid, 3-keto-L-erythronate 4-phosphate. A soluble decarboxylase subsequently catalyzes the decarboxylation of this molecule, yielding dihydroxyacetone phosphate (DHAP) and carbon dioxide (CO₂). researchgate.net This sequence effectively channels the carbon skeleton of erythritol into the central glycolytic pathway. ebi.ac.uk
Research has also identified RuBisCO-like proteins (RLPs) that can function as decarboxylases in related pathways. For example, an RLP can catalyze the conversion of 3-oxo-isoapionate 4-phosphate into L-erythrulose 1-phosphate, demonstrating a decarboxylation step that produces a form of this compound. nih.gov
| Reaction | Enzyme | Substrate(s) | Product(s) | Pathway Context |
|---|---|---|---|---|
| Aldol Cleavage | Erythrulose-1-phosphate formaldehyde-lyase (EC 4.1.2.2) | D-Erythrulose 1-phosphate | Dihydroxyacetone phosphate + Formaldehyde | Formaldehyde assimilation cycles. enzyme-database.orgnih.gov |
| Decarboxylation (indirect) | Soluble decarboxylase | 3-Keto-L-erythronate 4-phosphate (derived from D-Erythrulose 1-phosphate) | Dihydroxyacetone phosphate + CO₂ | Erythritol catabolism in Brucella abortus. researchgate.net |
Reversible and Irreversible Enzymatic Transformations of this compound
This compound participates in a variety of enzymatic transformations that are critical for its metabolic role. These reactions can be categorized as either reversible or effectively irreversible under physiological conditions, which dictates the flow of metabolites through a given pathway.
Reversible Transformations:
The most prominent reversible transformations involving this compound are isomerization and epimerization reactions. These reactions alter the stereochemistry or structure of the molecule, allowing it to be channeled into different metabolic routes.
Epimerization: The enzyme D-erythrulose 1-phosphate 3-epimerase (EryC) catalyzes the reversible interconversion between D-erythrulose 1-phosphate and L-erythrulose 1-phosphate. evitachem.comenzyme-database.org This reaction is a key step in engineered formaldehyde assimilation pathways and in the natural catabolism of erythritol in bacteria like Brucella abortus. nih.govenzyme-database.org
Isomerization: L-erythrulose-1-phosphate isomerase (LerI) facilitates the reversible transformation of L-erythrulose 1-phosphate to D-erythrulose 4-phosphate. nih.gov This isomerization is crucial for connecting tetritol catabolism with the pentose phosphate pathway. nih.gov
Aldol Condensation/Cleavage: As noted previously, the reaction catalyzed by erythrulose-1-phosphate formaldehyde-lyase is reversible. ontosight.ai The enzyme is also named erythrulose-1-phosphate synthetase, reflecting its ability to catalyze the condensation of dihydroxyacetone phosphate and formaldehyde to form this compound. enzyme-database.orgenzyme-database.org This reversibility is vital for its function in both catabolic and anabolic pathways.
Irreversible Enzymatic Transformations:
While many isomerization reactions are reversible, oxidative and certain decarboxylation steps are often physiologically irreversible, providing directionality to metabolic pathways.
Oxidation: In the catabolic pathway of erythritol, D-erythritol 1-phosphate is oxidized to D-erythrulose 1-phosphate by an NAD-dependent D-erythritol 1-phosphate dehydrogenase . researchgate.net Subsequently, D-erythrulose 1-phosphate is oxidized by another NAD-dependent dehydrogenase to form 3-keto-L-erythrose 4-phosphate. researchgate.net These oxidative steps, which consume an oxidizing equivalent like NAD+, are generally considered irreversible under cellular conditions.
Decarboxylation: The decarboxylation of 6-phosphogluconate in the pentose phosphate pathway, a related area of carbohydrate metabolism, is an example of an irreversible reaction catalyzed by 6-phosphogluconate dehydrogenase. cdnsciencepub.com Similarly, the final decarboxylation step in the erythritol catabolic pathway, which converts 3-keto-L-erythronate 4-phosphate to DHAP and CO₂, is an irreversible reaction that commits the carbon atoms to central metabolism. researchgate.net
| Transformation Type | Enzyme | Reaction | Reversibility | Metabolic Significance |
|---|---|---|---|---|
| Epimerization | D-erythrulose 1-phosphate 3-epimerase (EryC) | D-Erythrulose 1-phosphate ⇌ L-Erythrulose 1-phosphate | Reversible | Interconversion of stereoisomers for erythritol catabolism. nih.govenzyme-database.org |
| Isomerization | L-erythrulose-1-phosphate isomerase (LerI) | L-Erythrulose 1-phosphate ⇌ D-Erythrulose 4-phosphate | Reversible | Connects erythritol metabolism to the pentose phosphate pathway. nih.gov |
| Aldol Cleavage/Synthesis | Erythrulose-1-phosphate formaldehyde-lyase | This compound ⇌ DHAP + Formaldehyde | Reversible | Key step in formaldehyde assimilation and C1 metabolism. ontosight.ainih.gov |
| Oxidation | D-erythritol 1-phosphate dehydrogenase | D-Erythritol 1-phosphate → D-Erythrulose 1-phosphate | Irreversible | Commits erythritol to the catabolic pathway. researchgate.net |
| Oxidation | NAD-dependent dehydrogenase | D-Erythrulose 1-phosphate → 3-Keto-L-erythrose 4-phosphate | Irreversible | Prepares the molecule for subsequent decarboxylation. researchgate.net |
Genetic and Transcriptional Regulation of Erythrulose 1 Phosphate Metabolism
Identification and Characterization of Genes Encoding Erythrulose (B1219606) 1-Phosphate Enzymes
The catabolism of erythritol (B158007), which leads to the formation of erythrulose 1-phosphate, is facilitated by a set of specific enzymes whose corresponding genes have been identified and characterized in various microorganisms.
In the bacterium Brucella abortus, a key pathogen where erythritol metabolism is linked to virulence, the genes responsible for this pathway are well-documented. nih.govnih.gov The initial step of erythritol phosphorylation is catalyzed by Erythritol kinase , encoded by the eryA gene. nih.govchemrxiv.org The resulting erythritol phosphate (B84403) is then oxidized by Erythritol phosphate dehydrogenase , the product of the eryB gene. nih.gov Subsequently, the compound is further metabolized by D-erythrulose-1-phosphate dehydrogenase , which is encoded by the eryC gene. nih.govspandidos-publications.com Another crucial enzyme in this pathway is L-erythrulose-1-phosphate isomerase , encoded by the eryH gene, which catalyzes the isomerization of D-erythrulose-4-phosphate to L-erythrulose-1-phosphate. rsc.orgresearchgate.netuniprot.org In Pectobacterium atrosepticum, a homologous isomerase involved in D-apiose catabolism is encoded by the lerI gene. mdpi.comuniprot.org
In the unconventional yeast Yarrowia lipolytica, an organism of interest for biotechnological applications, a cluster of genes responsible for erythritol utilization has been identified. nih.govsemanticscholar.org The catabolism begins with the conversion of erythritol to erythrulose by Erythritol dehydrogenase , encoded by the EYD1 gene (YALI0F01650g). nih.govresearchgate.net This is followed by the phosphorylation of erythrulose to erythrulose-phosphate by Erythrulose kinase , encoded by the EYK1 gene (YALI0F01606g). researchgate.netsciencepublishinggroup.comspandidos-publications.com The pathway also involves isomerases, such as L-erythrulose-1-phosphate isomerase encoded by EYL2 (YALI0F01584g) and D-erythrulose-4-phosphate isomerase encoded by EYL1 (YALI0F01628g), which are crucial for converting the intermediate into a form that can enter the pentose (B10789219) phosphate pathway. nih.gov
The following table summarizes the key genes and enzymes involved in the metabolism related to this compound in different organisms.
| Gene | Enzyme | Organism | Function |
| eryA | Erythritol kinase | Brucella abortus | Phosphorylation of erythritol. nih.govchemrxiv.org |
| eryB | D-erythritol 1-phosphate dehydrogenase | Brucella abortus | Oxidation of D-erythritol 1-phosphate to D-erythrulose 1-phosphate. uniprot.org |
| eryC | D-erythrulose-1-phosphate dehydrogenase | Brucella abortus | Tentatively assigned as the dehydrogenase in the erythritol catabolic pathway. nih.govspandidos-publications.comsci-hub.ru |
| eryH (tpiA2) | L-erythrulose-1-phosphate isomerase | Brucella abortus, Sinorhizobium meliloti | Isomerization of D-erythrulose-4-phosphate to L-erythrulose-1-phosphate. rsc.orgresearchgate.netuniprot.org |
| EYD1 | Erythritol dehydrogenase | Yarrowia lipolytica | Conversion of erythritol to erythrulose. nih.govresearchgate.net |
| EYK1 | Erythrulose kinase | Yarrowia lipolytica | Phosphorylation of erythrulose. researchgate.netsciencepublishinggroup.comspandidos-publications.com |
| EYL2 | L-erythrulose-1-phosphate isomerase | Yarrowia lipolytica | Conversion of L-erythrulose-1-phosphate to D-erythrulose-4-phosphate. nih.gov |
| EYL1 | D-erythrulose-4-phosphate isomerase | Yarrowia lipolytica | Conversion to erythrose-4-phosphate. nih.gov |
| lerI | L-erythrulose-1-phosphate isomerase | Pectobacterium atrosepticum | Isomerization of L-erythrulose 1-phosphate to D-erythrulose 4-phosphate. mdpi.comuniprot.org |
Operon Organization and Gene Clusters Involved in this compound Pathways
In many bacteria, genes involved in a specific metabolic pathway are often organized into operons, allowing for coordinated regulation of their expression. This is evident in the genetic organization of erythritol catabolism in Brucella abortus and Rhizobium leguminosarum.
In Brucella abortus, the genes eryA, eryB, eryC, and eryD are closely spaced and organized as a single inducible operon, referred to as the ery operon . nih.govnih.govresearchgate.net This organization ensures that all the enzymes required for erythritol utilization are synthesized together when the substrate is available. nih.gov The eryD gene, located within this operon, encodes a regulatory protein that controls the expression of the entire operon. nih.govnih.govnih.gov
Similarly, in the yeast Yarrowia lipolytica, the genes for erythritol catabolism are found in a gene cluster on chromosome F. nih.govsemanticscholar.org This cluster includes the genes for erythritol dehydrogenase (EYD1), erythrulose kinase (EYK1), L-erythrulose-1-phosphate isomerase (EYL2), D-erythrulose-4-phosphate isomerase (EYL1), and a key transcription factor, EUF1 (YALI0F01562g). nih.govsemanticscholar.org The close physical proximity of these genes suggests a coordinated regulatory mechanism, even though they are not organized into a classical bacterial operon. semanticscholar.org The divergent orientation of the EYL1 and EYK1 genes, which are transcribed in opposite directions, is controlled by a bidirectional promoter. nih.gov
In Sinorhizobium meliloti, while a complete ery operon homologous to that in Brucella has not been fully described in the provided context, the genes for central carbon metabolism, including those of the pentose phosphate pathway, are organized in a way that allows for efficient regulation. For instance, some genes are found in conserved clusters, such as the secY-adk-rpsM-rpsK-rpoA-rplQ gene order, which includes the gene for adenylate kinase (adk). nih.gov
| Organism | Genetic Organization | Genes Involved | Key Features |
| Brucella abortus | ery operon | eryA, eryB, eryC, eryD | Inducible operon structure; coordinated expression of catabolic enzymes and a regulator. nih.govnih.gov |
| Yarrowia lipolytica | Erythritol Utilization Cluster | EUF1, EYL2, EYK1, EYL1, EYD1 | Genes are clustered on a single chromosome; includes a dedicated transcription factor (EUF1). nih.govsemanticscholar.org |
| Sinorhizobium meliloti | Gene Clusters | tkt2, tal | Genes for the non-oxidative pentose phosphate pathway are located in specific genetic regions. nih.gov |
Transcriptional Regulation and Promoter Analysis
The expression of genes involved in this compound metabolism is tightly controlled at the transcriptional level by specific regulatory proteins and inducer molecules.
In Brucella abortus, the ery operon is under the control of the EryD protein, which functions as a transcriptional repressor. nih.govnih.gov In the absence of erythritol, EryD binds to the promoter region of the operon, preventing transcription. nih.gov When erythritol is present, it acts as an inducer, likely by binding to EryD and causing a conformational change that prevents it from binding to the DNA, thereby allowing the transcription of the eryA, eryB, and eryC genes. nih.govnih.govnih.gov Studies have shown that the expression of the ery operon is significantly higher in the presence of erythritol. spandidos-publications.comnih.govnih.gov The promoter of the ery operon also contains a binding site for the Integration Host Factor (IHF) , suggesting that this architectural protein is also involved in the regulation of the operon. nih.gov
In Yarrowia lipolytica, the primary transcriptional regulator of the erythritol utilization pathway is Euf1 . nih.govresearchgate.net This transcription factor is responsible for the up-regulation of the EYD1 and EYK1 genes in the presence of erythritol or erythrulose. nih.govresearchgate.net Transcriptome analysis has revealed that many genes up-regulated by Euf1 share a common motif (ATGCA) in their promoter regions. researchgate.net The promoter of the EYK1 gene (pEYK1) has been characterized in detail. Its induction is strongly enhanced by erythritol and erythrulose, while being repressed by glucose and glycerol. semanticscholar.orgsciencepublishinggroup.com Analysis of the pEYK1 promoter has identified specific Upstream Activating Sequences (UAS) , such as UAS1EYK1, which are essential for the induction by erythritol. semanticscholar.orgresearchgate.net
| Regulator | Organism | Target Genes/Operon | Mode of Action | Inducer/Repressor |
| EryD | Brucella abortus | ery operon (eryA, eryB, eryC) | Repressor | Represses in the absence of erythritol. nih.govnih.gov |
| IHF | Brucella abortus | ery operon | Architectural protein | Required for full expression. nih.gov |
| Euf1 | Yarrowia lipolytica | EYD1, EYK1, and other pathway genes | Activator | Activates in the presence of erythritol/erythrulose. nih.govresearchgate.net |
| Erythritol | Brucella abortus, Yarrowia lipolytica | ery operon, Erythritol utilization genes | Inducer | Induces the expression of catabolic genes. nih.govresearchgate.net |
| Erythrulose | Yarrowia lipolytica | Erythritol utilization genes | Inducer | Induces the expression of catabolic genes. researchgate.netsciencepublishinggroup.com |
Post-Transcriptional and Post-Translational Regulation Mechanisms
While transcriptional control is a primary mode of regulation, post-transcriptional and post-translational mechanisms add further layers of complexity to the control of this compound metabolism. Research in this specific area is less extensive compared to transcriptional regulation.
Post-transcriptional regulation , which includes mechanisms like the control of mRNA stability and processing, has been shown to be a crucial aspect of gene regulation in bacteria and eukaryotes. rsc.orgmdpi.com For instance, small regulatory RNAs (sRNAs) can modulate the translation and stability of mRNAs, including those organized in operons. rsc.org While the direct involvement of sRNAs in the regulation of the ery operon in Brucella has not been explicitly detailed in the provided sources, it represents a potential mechanism for fine-tuning the expression of these genes in response to environmental cues.
Post-translational regulation involves the modification of proteins after their synthesis, which can alter their activity, stability, or localization. This can occur through various mechanisms, including allosteric regulation and covalent modifications.
Allosteric Regulation and Competitive Inhibition: One documented example of post-translational control relevant to this pathway is the competitive inhibition of certain enzymes. L-erythrulose has been identified as a competitive inhibitor of L-ribulokinase, an enzyme involved in a related pentose metabolic pathway. researchgate.net This suggests that pathway intermediates or related molecules can directly modulate enzyme activity. Similarly, D-erythrulose 1-phosphate has been shown to be a slow, reversible inhibitor of rabbit muscle aldolase (B8822740), indicating that the products of these pathways can exert feedback control. nih.gov
Proteomic Analyses: Proteomic studies in Yarrowia lipolytica have provided insights into post-translational changes in response to environmental stress. When grown under high osmotic pressure, a condition that favors erythritol production, there is a significant change in the expression levels of numerous proteins. nih.govjmb.or.kr While these studies primarily focus on changes in protein abundance, which is largely a result of transcriptional and translational regulation, they also hint at the possibility of post-translational modifications that could alter protein function to adapt to the stress conditions. nih.gov For example, the expression of key enzymes in polyol biosynthesis, such as transketolase and triosephosphate isomerase, is significantly induced. nih.gov
Detailed studies on specific post-translational modifications like phosphorylation of the core enzymes in the this compound pathway are limited in the available literature. However, the regulation of related pathways, such as the methylerythritol 4-phosphate (MEP) pathway, involves phosphorylation of its enzymes, suggesting that similar mechanisms could be at play in the regulation of erythritol metabolism. rsc.org
Analytical Methodologies for Erythrulose 1 Phosphate Research
Spectroscopic Techniques for Detection and Quantification
Spectroscopic methods are fundamental in the study of Erythrulose (B1219606) 1-phosphate, providing both quantitative data and insights into its molecular structure.
UV-Visible Spectroscopy
Direct detection of Erythrulose 1-phosphate using UV-Visible (UV-Vis) spectroscopy is not feasible as the molecule lacks a significant chromophore that absorbs light in the UV-Vis range. However, this technique can be employed indirectly for quantification, primarily by measuring the phosphate (B84403) moiety after its cleavage from the erythrulose backbone.
One common indirect method involves the formation of a colored phosphomolybdate complex. uwimona.edu.jmuns.ac.idresearchgate.net In this procedure, this compound is first subjected to acid hydrolysis to liberate inorganic orthophosphate. This orthophosphate then reacts with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex. uns.ac.idchema.com Subsequent reduction of this complex, using agents like stannous chloride or hydrazine (B178648) sulfate, produces a stable, intensely blue-colored molybdenum blue complex. uwimona.edu.jmuns.ac.id The intensity of the blue color, which is directly proportional to the phosphate concentration, is measured spectrophotometrically at a maximum absorption wavelength typically ranging from 689 to 880 nm. uwimona.edu.jmuns.ac.idresearchgate.net By constructing a calibration curve with known phosphate concentrations, the amount of this compound in the original sample can be determined.
Additionally, UV detection is often coupled with High-Performance Liquid Chromatography (HPLC) for the analysis of phosphorylated sugars. In these systems, detection is achieved indirectly by observing a decrease in the absorbance of a UV-absorbing compound added to the mobile phase as the non-absorbing analyte elutes. nih.gov
Table 1: Indirect UV-Vis Spectrophotometry for Phosphate Quantification
| Step | Description | Reagents | Wavelength (λmax) |
| 1. Hydrolysis | Liberation of inorganic phosphate from this compound. | Strong acid (e.g., Sulfuric acid) | N/A |
| 2. Complexation | Reaction of orthophosphate with molybdate. | Ammonium molybdate | N/A |
| 3. Reduction | Formation of the colored molybdenum blue complex. | Stannous chloride, Hydrazine sulfate, Ascorbic acid | 689-880 nm |
| 4. Measurement | Spectrophotometric quantification of the colored complex. | N/A | Varies with method |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for both the structural elucidation and quantification of this compound.
For structural elucidation, ¹H, ¹³C, and ³¹P NMR are employed. ¹H and ¹³C NMR provide information about the carbon skeleton and the attached protons, helping to confirm the erythrulose structure. Two-dimensional NMR techniques can establish connectivity between protons and carbons. nih.gov However, ³¹P NMR is particularly informative for phosphorylated metabolites. researchgate.net The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for the confirmation of the phosphate ester linkage. researchgate.nettorvergata.it The coupling between the phosphorus nucleus and adjacent protons (³JHP) and carbons (²JCP and ³JCP) provides crucial data for pinpointing the exact location of the phosphate group on the erythrulose molecule. acs.org
For quantification, ³¹P NMR is advantageous due to its high sensitivity and the wide range of chemical shifts, which often allows for the resolution of signals from different phosphorylated compounds in a complex mixture. torvergata.it Quantitative analysis is performed by integrating the signal of the phosphorus atom in this compound and comparing it to the integral of a known amount of an internal standard (e.g., phosphonoacetic acid or cholesterol derivatized with a phosphorus-containing reagent). torvergata.itscispace.com To ensure accurate quantification, experimental parameters such as relaxation delays are optimized to allow for complete relaxation of the phosphorus nuclei between scans. torvergata.it
Table 2: Key NMR Parameters for this compound Analysis
| Nucleus | Information Provided | Typical Experiment |
| ¹H | Proton environment, coupling between protons. | 1D ¹H, 2D COSY |
| ¹³C | Carbon skeleton of the sugar. | 1D ¹³C, 2D HSQC, HMBC |
| ³¹P | Confirmation of phosphate group, chemical environment. | 1D ³¹P, ¹H-³¹P HETCOR |
| Quantification | Molar amount of the compound. | Quantitative ³¹P NMR with internal standard |
Chromatographic Separation and Identification Methods
Chromatographic techniques are indispensable for isolating this compound from complex biological samples, which contain numerous other metabolites, including isomers like Erythrose 4-phosphate.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of highly polar and non-volatile sugar phosphates. nih.gov Due to the anionic nature of the phosphate group, anion-exchange chromatography (AEC) is a widely used and effective separation mode. nih.gov In AEC, sugar phosphates are separated based on the interaction between their negatively charged phosphate groups and the positively charged stationary phase. Elution is typically achieved by using a salt gradient (e.g., ammonium chloride) or a pH gradient. nih.gov
Another powerful HPLC technique is Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns are suitable for the separation of highly polar compounds and can effectively resolve different phosphorylated saccharides. chromatographyonline.com The separation mechanism is based on the partitioning of the analyte between a water-enriched layer on the surface of the stationary phase and a mobile phase with a high concentration of an organic solvent like acetonitrile. chromatographyonline.com
Mixed-mode chromatography, which combines reverse-phase and ion-exchange properties, can also be employed to achieve separation of sugar phosphate isomers. sielc.comsielc.com Detection of the separated compounds can be accomplished using various detectors, including UV (indirectly), Evaporative Light Scattering Detectors (ELSD), Corona Charged Aerosol Detectors (CAD), or, most powerfully, a mass spectrometer. nih.govchromatographyonline.comsielc.com
Table 3: Common HPLC Methodologies for Sugar Phosphate Separation
| HPLC Mode | Stationary Phase Principle | Typical Mobile Phase | Common Detectors |
| Anion-Exchange (AEC) | Electrostatic interaction with positively charged groups. | Aqueous buffer with increasing salt gradient (e.g., NH₄Cl). | UV (indirect), MS, ELSD |
| HILIC | Partitioning into a water layer on a polar stationary phase. | High organic solvent (e.g., Acetonitrile) with aqueous buffer. | MS, ELSD, CAD |
| Mixed-Mode | Combines ion-exchange and hydrophobic interactions. | Acetonitrile/water with an acid (e.g., Formic acid). | MS, ELSD, CAD |
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and is a robust tool for metabolite analysis. nih.gov However, sugar phosphates like this compound are non-volatile and highly polar, making them unsuitable for direct GC analysis. nih.govbiorxiv.org Therefore, a chemical derivatization step is mandatory to convert them into volatile and thermally stable analogues. nih.govnih.gov
A common and effective derivatization procedure is a two-step process involving oximation followed by silylation. biorxiv.orgrestek.com
Oximation: The sample is first treated with a reagent such as methoxyamine hydrochloride. biorxiv.org This reaction targets the carbonyl group (ketone in the case of erythrulose) and prevents the formation of multiple isomers (ring structures) in the subsequent step, typically resulting in just two isomeric derivatives (syn and anti). restek.comresearchgate.net
Silylation: The hydroxyl and phosphate groups are then derivatized using a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). biorxiv.orgrestek.com This step replaces the acidic protons with bulky, non-polar trimethylsilyl (B98337) (TMS) groups, which significantly increases the volatility of the molecule. biorxiv.org
The resulting volatile derivative can be readily separated by GC and identified by its characteristic mass spectrum upon electron ionization in the mass spectrometer. biorxiv.org
Table 4: Typical Two-Step Derivatization Protocol for GC-MS of Sugar Phosphates
| Step | Reagent | Purpose | Reaction Conditions |
| 1. Oximation | Methoxyamine hydrochloride in pyridine | Stabilizes the carbonyl group, reduces isomerism. | Heat (e.g., 70°C for 30 min) |
| 2. Silylation | MSTFA or BSTFA with 1% TMCS | Replaces acidic protons with TMS groups to increase volatility. | Heat (e.g., 70°C for 30 min) |
Mass Spectrometry-Based Metabolomics for this compound Profiling
Mass spectrometry (MS)-based metabolomics is the preferred approach for the comprehensive and sensitive profiling of this compound and other related metabolites in biological extracts. nih.govnih.gov This strategy aims to simultaneously measure a wide range of small molecules in a sample to understand metabolic pathways. springernature.com Given that this compound is an intermediate in central carbon metabolism, its profiling provides insights into the activity of pathways like the pentose (B10789219) phosphate pathway (PPP). nih.govnih.gov
The most common workflow involves coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.gov LC, often using an ion-pair or HILIC method, separates the sugar phosphates from the complex sample matrix. nih.gov The eluting compounds are then ionized, typically using electrospray ionization (ESI), and analyzed by the mass spectrometer. nih.gov
For targeted or semi-quantitative profiling, the tandem mass spectrometer is operated in multiple-reaction monitoring (MRM) mode. nih.gov In this mode, the instrument is set to specifically detect a predefined precursor-to-product ion transition for each target analyte, including this compound. This method provides excellent sensitivity and selectivity, enabling the detection of low-abundance metabolites in complex samples like blood spots or cell extracts. nih.gov This approach has been successfully used to profile various sugar phosphate intermediates of the PPP, with detection limits in the nanomolar range. nih.gov
Table 5: Overview of MS-Based Metabolomics for Sugar Phosphate Profiling
| Stage | Technique | Purpose | Key Considerations |
| Separation | LC (HILIC, Ion-Pair) | Resolve this compound from isomers and other metabolites. | Column chemistry, mobile phase composition. |
| Ionization | ESI (typically negative mode) | Generate gas-phase ions of the analyte. | The phosphate group is readily deprotonated. |
| Analysis | Tandem MS (e.g., QqQ) | Selective and sensitive detection and quantification. | Optimization of MRM transitions (precursor/product ions). |
| Data Processing | Specialized Software | Peak integration, quantification, and pathway analysis. | Metabolite annotation and statistical analysis. |
Enzymatic Assays for Specific this compound Converting Activities
The quantification of enzymatic activities related to the conversion of this compound is fundamental to understanding its metabolic role. Such assays are typically designed to measure the rate of substrate consumption or product formation. The specific design of an assay depends on the enzyme , which could include kinases, phosphatases, aldolases, or dehydrogenases.
Hypothetical Enzymatic Assays for this compound Metabolism:
Coupled Spectrophotometric Assay: This is a common method where the reaction of interest is coupled to a second reaction that produces a detectable change in absorbance. For instance, if an "this compound dehydrogenase" were to exist, its activity could be monitored by the reduction of NAD⁺ to NADH, which absorbs light at 340 nm.
Phosphatase Activity Assay: An assay for a putative "Erythrulose 1-phosphatase" could be based on the detection of the released inorganic phosphate. Several colorimetric methods are available for this, such as the malachite green assay, which forms a colored complex with free phosphate.
Kinase Activity Assay: The activity of a hypothetical "Erythrulose kinase" that phosphorylates erythrulose to this compound could be determined by measuring the consumption of ATP. This can be achieved by coupling the kinase reaction to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase system, where ATP regeneration is linked to NADH oxidation.
Below is an interactive data table summarizing potential enzymatic assays for enzymes that may act on this compound.
| Enzyme Target (Hypothetical) | Assay Principle | Detection Method | Key Reagents | Measured Parameter |
| This compound Dehydrogenase | Coupled enzyme reaction | Spectrophotometry (340 nm) | This compound, NAD⁺/NADP⁺ | Increase in NADH/NADPH absorbance |
| Erythrulose 1-phosphatase | Detection of inorganic phosphate | Colorimetry (e.g., 620-660 nm) | This compound, Malachite green reagent | Formation of phosphate-molybdate-malachite green complex |
| Erythrulose Kinase | Coupled enzyme reaction | Spectrophotometry (340 nm) | Erythrulose, ATP, PEP, NADH, Pyruvate Kinase, Lactate Dehydrogenase | Decrease in NADH absorbance |
| This compound Aldolase (B8822740) | Measurement of product formation | HPLC or GC-MS | This compound | Quantification of cleavage products |
Isotopic Labeling Strategies for Metabolic Flux Analysis
Isotopic labeling is a powerful technique to trace the flow of atoms through metabolic pathways, providing quantitative insights into reaction rates, or fluxes. mdpi.com For a compound like this compound, which may be an intermediate in central carbon metabolism, stable isotopes such as ¹³C are invaluable for elucidating its metabolic origins and fate. nih.gov Metabolic flux analysis (MFA) uses the isotopic labeling patterns of intracellular metabolites, along with a stoichiometric model of the metabolic network, to calculate intracellular fluxes. nih.govresearchgate.net
Tracing the Metabolism of this compound:
Should this compound be an intermediate in a pathway like the pentose phosphate pathway (PPP), its labeling pattern would be dependent on the labeled substrate fed to the cells (e.g., ¹³C-glucose) and the fluxes through the surrounding metabolic network. creative-proteomics.comnih.gov
For example, if cells are cultured in the presence of [1,2-¹³C₂]glucose, the distribution of the ¹³C label in the intermediates of the PPP, including potentially Erythrose 4-phosphate (a precursor to aromatic amino acids), can be tracked. researchgate.net The labeling pattern of these intermediates can then be analyzed, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, to infer the activity of the pathways involved. arxiv.org
Key Isotopic Tracers and Their Applications in Related Pathways:
| Isotopic Tracer | Metabolic Pathway of Interest | Analytical Technique | Information Gained |
| [U-¹³C₆]glucose | Central Carbon Metabolism | GC-MS, LC-MS, NMR | General labeling of all downstream metabolites, provides a broad overview of metabolic activity. |
| [1,2-¹³C₂]glucose | Pentose Phosphate Pathway, Glycolysis | GC-MS, LC-MS | Distinguishes between the oxidative PPP and glycolysis. The loss of the ¹³C label from the C1 position of glucose is indicative of the oxidative PPP. researchgate.net |
| [¹³C₅]glutamine | TCA Cycle, Anaplerosis | GC-MS, LC-MS | Traces the entry of glutamine into the TCA cycle and its subsequent metabolic fate. |
| ¹³C-Bicarbonate | Carboxylation Reactions | GC-MS, LC-MS | Measures the activity of carboxylating enzymes. |
Biological Roles and Comparative Biochemistry of Erythrulose 1 Phosphate Non Human Clinical
Role in Microbial Metabolism and Adaptation (e.g., Brucella, Yarrowia)
Erythrulose (B1219606) 1-phosphate is a central molecule in the erythritol (B158007) catabolic pathways of several microorganisms, including the zoonotic pathogen Brucella and the non-conventional yeast Yarrowia lipolytica. The metabolism of this compound is intricately linked to the ability of these microbes to utilize erythritol as a carbon source, which is abundant in specific ecological niches.
In Brucella abortus, the bacterium responsible for brucellosis in cattle, erythritol is a preferred substrate. pnas.orgmicrobiologyresearch.org Its metabolism is crucial for the bacterium's ability to thrive in the reproductive organs of host animals, where erythritol is found in high concentrations. pnas.org The catabolic pathway in Brucella begins with the phosphorylation of erythritol to L-erythritol-4-phosphate, which is then oxidized to L-3-tetrulose 4-phosphate. pnas.org Subsequent enzymatic reactions, including isomerization steps, lead to the formation of D-erythrose 4-phosphate, which directly enters the pentose (B10789219) phosphate (B84403) pathway. pnas.orgnih.gov An earlier proposed pathway suggested that erythritol catabolism in B. abortus proceeds through D-erythrulose 1-phosphate, which is then oxidized and eventually decarboxylated to yield dihydroxyacetone phosphate (DHAP) and CO2. nih.gov Specifically, D-erythritol 1-phosphate is oxidized by an NAD-dependent dehydrogenase to form D-erythrulose 1-phosphate. nih.gov The inactivation of the eryC gene, which was initially thought to encode D-erythrulose-1-phosphate dehydrogenase, has been shown to reduce the fitness of B. suis in both macrophage and murine models. csic.esnih.gov This highlights the importance of the erythritol metabolic pathway, and by extension erythrulose 1-phosphate intermediates, in the virulence of Brucella. csic.esmdpi.com
The yeast Yarrowia lipolytica is known for its ability to produce and also consume erythritol. uliege.befrontiersin.org The catabolism of erythritol in Y. lipolytica involves the conversion of erythritol to L-erythrulose, which is then phosphorylated by an L-erythrulose-1-kinase (encoded by the EYK1 gene) to produce L-erythrulose-1-phosphate. researchgate.netoup.comgoogle.com Disruption of the EYK1 gene prevents the yeast from growing on erythritol as a carbon source, leading to enhanced erythritol production. uliege.besci-hub.se This demonstrates the critical role of this compound formation in the utilization of erythritol by this yeast. Further steps in the pathway likely involve the conversion of L-erythrulose-1-phosphate into intermediates of the pentose phosphate pathway. nih.govfrontiersin.org The expression of genes involved in this pathway, such as EYK1 and the erythritol dehydrogenase gene (EYD1), is induced by the presence of erythritol. oup.com
The table below summarizes the key enzymes involved in the formation and immediate downstream processing of this compound in Brucella and Yarrowia.
| Organism | Precursor | Enzyme | Product | Pathway |
| Brucella abortus | D-erythritol 1-phosphate | D-erythritol-1-phosphate dehydrogenase | D-erythrulose 1-phosphate | Erythritol Catabolism |
| Yarrowia lipolytica | L-erythrulose | L-erythrulose-1-kinase (EYK1) | L-erythrulose 1-phosphate | Erythritol Catabolism |
Presence and Function in Plant Biochemical Pathways
While the role of this compound is well-documented in microbial metabolism, its presence and function in plant biochemical pathways are less characterized. However, early research has indicated its potential involvement in plant carbon metabolism. Cell-free extracts from Swiss chard leaves have been shown to catalyze the formation of L-erythrulose 1-phosphate from the condensation of formaldehyde (B43269) and dihydroxyacetone phosphate (DHAP). nih.gov This reaction is analogous to the aldol (B89426) condensation reactions that are central to carbon fixation and glycolysis.
The formation of this compound in plants could represent a link to the pentose phosphate pathway, a critical route for generating reducing power (NADPH) and precursors for nucleotide and aromatic amino acid biosynthesis. The product of the condensation, this compound, can potentially be isomerized to erythrose 4-phosphate, a key intermediate of the pentose phosphate pathway. This suggests a possible, though not extensively proven, role for this compound in the assimilation of one-carbon units or in alternative routes of carbohydrate metabolism in plants. The metabolic adaptations of plants to conditions like phosphate starvation involve significant alterations in carbon metabolism, including the use of alternative glycolytic bypasses, which could potentially involve intermediates like this compound, although direct evidence for this is currently lacking. nih.gov
Significance in General Eukaryotic Cellular Processes (Excluding Clinical Human Data)
Beyond its specific role in erythritol-assimilating yeasts like Yarrowia lipolytica, the significance of this compound in broader eukaryotic cellular processes is an area of ongoing investigation. The enzymes responsible for its metabolism are found across different eukaryotic lineages, suggesting a more fundamental role. In the context of general eukaryotic metabolism, this compound and its related intermediates are part of the broader network of carbohydrate transformations.
In the yeast Y. lipolytica, the catabolism of erythritol, and therefore the metabolism of this compound, is connected to the central pentose phosphate pathway. nih.govfrontiersin.org This pathway is fundamental in all eukaryotes for producing NADPH, which is essential for reductive biosynthesis and for protecting against oxidative stress. It also generates precursors for the synthesis of nucleotides and some amino acids. The ability to channel erythritol-derived carbon into this central pathway via this compound highlights a key metabolic flexibility in this organism.
Furthermore, the study of erythritol metabolism in yeast can serve as a model for understanding its function in higher eukaryotes. dtu.dk For instance, recent studies have shown that human cells can produce erythritol from glucose via the pentose phosphate pathway, challenging the long-held belief that it is metabolically inert in humans. frontiersin.org While direct evidence for the widespread significance of this compound in most eukaryotic cells (outside of those that actively metabolize erythritol) is limited, its connection to the pentose phosphate pathway suggests a potential, albeit perhaps minor or condition-specific, role in cellular carbon and energy balance.
Evolutionary Conservation and Diversification of this compound Metabolism Across Organisms
The metabolic pathways involving this compound show evidence of both evolutionary conservation and diversification across different organisms. The core enzymatic reactions for the catabolism of erythritol, which proceeds through phosphorylated intermediates like this compound, are found in a range of bacteria and yeasts.
The pathway for erythritol catabolism involving this compound intermediates has been identified in various α-2 Proteobacteria, including nitrogen-fixing plant endosymbionts like Rhizobium, which are closely related to Brucella. This suggests an evolutionary conservation of this metabolic capability within this bacterial lineage. The enzymes involved, such as the erythritol kinase and dehydrogenases, share homology, indicating a common evolutionary origin.
However, there is also evidence of diversification. For example, the detailed enzymatic steps and the stereochemistry of the intermediates can differ. In Brucella, a proposed pathway involves D-erythrulose 1-phosphate, while in Yarrowia lipolytica, the key intermediate is L-erythrulose 1-phosphate. nih.govresearchgate.net Furthermore, recent research on Brucella has elucidated a novel pathway that converts L-3-tetrulose-4-phosphate to D-erythrose-4-phosphate via a series of three previously uncharacterized isomerases, bypassing a direct role for a free this compound intermediate in connecting to the pentose phosphate pathway. pnas.orgnih.gov
In some bacteria, such as Mycolicibacterium smegmatis, distinct kinases exist for the phosphorylation of D-erythrulose and L-erythrulose, producing D-erythrulose-4-phosphate and L-erythrulose-1-phosphate, respectively. uniprot.orguniprot.org This indicates the evolution of specialized enzymes to handle different stereoisomers of erythrulose.
The table below provides a comparative overview of the enzymes involved in erythrulose phosphate metabolism in different microorganisms, illustrating both conserved functions and diversification.
| Organism | Enzyme | Substrate(s) | Product(s) |
| Brucella abortus | D-erythritol-1-phosphate dehydrogenase | D-erythritol 1-phosphate, NAD+ | D-erythrulose 1-phosphate, NADH |
| Yarrowia lipolytica | L-erythrulose-1-kinase (EYK1) | L-erythrulose, ATP | L-erythrulose 1-phosphate, ADP |
| Mycolicibacterium smegmatis | D-erythrulose kinase (derK) | D-erythrulose, ATP | D-erythrulose 4-phosphate, ADP |
| Mycolicibacterium smegmatis | L-erythrulose 1-kinase (lerK) | L-erythrulose, ATP | L-erythrulose 1-phosphate, ADP |
This diversification likely reflects adaptations to different ecological niches and the availability of specific substrates. The presence of these pathways in both pathogenic and non-pathogenic microbes underscores the metabolic versatility conferred by the ability to metabolize four-carbon polyols like erythritol via this compound intermediates.
Synthetic Biology and Biotechnological Applications of Erythrulose 1 Phosphate Pathways for Research
Chemo-Enzymatic Synthesis of Erythrulose (B1219606) 1-Phosphate for Research Reagents
The synthesis of erythrulose 1-phosphate for research purposes often employs chemo-enzymatic strategies, which leverage the high stereoselectivity of enzymes. A foundational method involves the use of aldolases, which catalyze the condensation of dihydroxyacetone phosphate (B84403) (DHAP) and formaldehyde (B43269). Specifically, crystalline rabbit muscle aldolase (B8822740) (fructose-bisphosphate aldolase, EC 4.1.2.13) has been utilized to produce L-erythrulose 1-phosphate. This reaction proceeds under mild aqueous conditions and demonstrates high stereoselectivity for the L-erythrulose configuration.
Other DHAP-dependent aldolases, such as L-rhamnulose-1-phosphate aldolase (RhaD) and L-fuculose-1-phosphate aldolase (FucA) from Escherichia coli, can also catalyze the condensation of DHAP and formaldehyde, but they produce D-erythrulose 1-phosphate. nih.gov This stereochemical outcome is significant, as further metabolic processing may require an epimerase to convert the D-form to the L-form. nih.gov
A more recent innovative approach has demonstrated the synthesis of L-erythrulose from carbon dioxide via a hybrid chemo-enzymatic process. csic.es This method first involves the iron-catalyzed reductive hydroboration of CO2 to a bis(boryl)acetal compound, which then releases formaldehyde in an aqueous buffer. csic.es The released formaldehyde is subsequently used in a cascade reaction catalyzed by formolase (FLS) and a variant of D-fructose-6-phosphate aldolase (FSA A129S) to produce L-erythrulose with perfect enantioselectivity. csic.es While this method yields the unphosphorylated erythrulose, it highlights a novel route starting from a C1 feedstock.
The efficiency and identity of the synthesized this compound can be validated through various analytical techniques. Thin-layer chromatography (TLC) with phosphate-specific stains can monitor the reaction progress, while high-performance liquid chromatography (HPLC) or spectrophotometric assays can be used to quantify components like ATP and ADP in kinase-catalyzed reactions. For structural confirmation, nuclear magnetic resonance (NMR) or mass spectrometry are employed.
Table 1: Chemo-Enzymatic Synthesis Methods for this compound and Derivatives
| Enzyme/Catalyst | Substrates | Product | Key Features |
| Rabbit Muscle Aldolase | Dihydroxyacetone phosphate (DHAP), Formaldehyde | L-Erythrulose 1-phosphate | High stereoselectivity for L-isomer. |
| L-rhamnulose-1-phosphate aldolase (RhaD) | Dihydroxyacetone phosphate (DHAP), Formaldehyde | D-Erythrulose 1-phosphate | Produces the D-isomer. nih.gov |
| L-fuculose-1-phosphate aldolase (FucA) | Dihydroxyacetone phosphate (DHAP), Formaldehyde | D-Erythrulose 1-phosphate | Produces the D-isomer. nih.gov |
| Iron catalyst + Formolase (FLS) + D-fructose-6-phosphate aldolase (FSA) A129S | Carbon dioxide, Dimesitylborane | L-Erythrulose | Multi-step hybrid process starting from CO2. csic.es |
| L-erythrulose 1-kinase | L-erythrulose, ATP | L-Erythrulose 1-phosphate | Phosphorylation of L-erythrulose. |
Metabolic Engineering Strategies for this compound Production in Model Organisms
Metabolic engineering has enabled the in vivo production of this compound in model organisms like Escherichia coli by introducing and optimizing specific metabolic pathways. A key strategy involves harnessing the promiscuous activity of native enzymes or introducing heterologous enzymes to create a synthetic pathway for C1 assimilation. nih.govnih.gov
A prominent example is the design of the erythrulose monophosphate (EuMP) cycle, a synthetic pathway for formaldehyde assimilation. nih.gov This cycle is centered around the condensation of formaldehyde with dihydroxyacetone phosphate (DHAP) to yield this compound. nih.gov The key enzyme, this compound synthase (EPS), is often a promiscuous aldolase. nih.gov Depending on the stereoselectivity of the chosen aldolase, the product can be either L-erythrulose 1-phosphate or D-erythrulose 1-phosphate. nih.gov
Key components of engineered pathways for this compound production:
This compound Synthase (EPS): This activity can be conferred by enzymes like fructose (B13574) 1,6-bisphosphate aldolase, L-rhamnulose 1-phosphate aldolase (RhaD), or L-fuculose 1-phosphate aldolase (FucA) from E. coli. nih.gov These enzymes utilize their side activity to condense formaldehyde and DHAP. nih.gov
Isomerases and Epimerases: If the initial product is D-erythrulose 1-phosphate, an enzyme such as D-erythrulose 1-phosphate 3-epimerase (EryC) can be introduced to convert it to L-erythrulose 1-phosphate, which can then be further metabolized. nih.gov
Host Organism: E. coli is a common choice due to its well-characterized metabolism and genetic tractability, making it suitable for integrating heterologous pathways. nih.gov
Substrate Provision: Formaldehyde, the C1 substrate, can be supplied externally or generated internally from other C1 compounds like methanol (B129727) or formate (B1220265). nih.gov
Researchers have successfully demonstrated the in vivo functionality of these engineered modules in E. coli. nih.gov For instance, the expression of RhaD or FucA leads to the production of D-erythrulose 1-phosphate. nih.gov To integrate this into a functional cycle, further enzymatic steps are required to convert it into a central metabolic intermediate.
Table 2: Engineered E. coli Strains for this compound Production
| Engineered Module | Key Enzymes | Substrates | Product | Purpose |
| Formaldehyde Assimilation | This compound synthase (e.g., RhaD, FucA) | Formaldehyde, Dihydroxyacetone phosphate (DHAP) | D-Erythrulose 1-phosphate | Core reaction of the EuMP cycle. nih.gov |
| Epimerization | D-erythrulose 1-phosphate 3-epimerase (EryC) | D-Erythrulose 1-phosphate | L-Erythrulose 1-phosphate | Stereochemical conversion for subsequent pathway steps. nih.gov |
Design and Implementation of Novel this compound-Dependent Metabolic Pathways
The design of novel metabolic pathways dependent on this compound is a key area of synthetic biology, primarily aimed at assimilating one-carbon (C1) compounds into valuable biomass and biochemicals. nih.gov The synthetic erythrulose monophosphate (EuMP) cycle is a prime example of such a new-to-nature pathway. nih.govspringernature.com
The modular design of the EuMP cycle consists of:
Formaldehyde Assimilation Module: This core module uses an this compound synthase (EPS) to condense formaldehyde and DHAP, forming this compound. nih.govspringernature.com
Erythrulose Phosphate Isomerization Module: This module converts the initial product (e.g., D-erythrulose 1-phosphate) into D-erythrose 4-phosphate (E4P), an intermediate of the pentose (B10789219) phosphate pathway. This involves a sequence of enzymes, including an epimerase (EryC), L-erythrulose 1-phosphate isomerase (LerI), and D-erythrulose 4-phosphate isomerase (DerI). nih.gov
Carbon Rearrangement Module: This module utilizes enzymes of the native pentose phosphate pathway, such as transketolase and transaldolase, to regenerate the DHAP required for the initial condensation step. nih.govresearchgate.net
C6-Sugar Cleavage Module: This involves enzymes like fructose-bisphosphate aldolase (Fba) and phosphofructokinase (Pfk). science.govkocw.or.kr
The implementation of such pathways in a host organism like E. coli requires a stepwise approach. nih.gov Researchers first demonstrate the in vivo feasibility of each module individually before combining them. nih.govspringernature.com Adaptive laboratory evolution (ALE) is often employed to integrate the synthetic pathway with the host's endogenous metabolism and to overcome metabolic bottlenecks. nih.govspringernature.com The successful implementation of the EuMP cycle demonstrates the potential for creating highly efficient, novel carbon assimilation routes. nih.gov
This design strategy allows for the conversion of C1 feedstocks, like methanol and formate (which can be converted to formaldehyde), into a wide range of bioproducts, contributing to a circular bioeconomy. nih.govnih.gov
Applications of this compound in in vitro Biochemical Studies
This compound serves as a crucial substrate and intermediate in various in vitro biochemical studies, particularly for characterizing enzymes and reconstituting metabolic pathways.
Enzyme Assays: this compound is the substrate for ketotetrose-phosphate aldolase (EC 4.1.2.2), which catalyzes its cleavage into dihydroxyacetone phosphate (DHAP) and formaldehyde. wikipedia.org This reaction can be used to assay the activity of this enzyme. wikipedia.org Similarly, it is a key component in studying the kinetics and mechanisms of isomerases and epimerases involved in its metabolic conversion. For example, the activity of L-erythrulose-1-phosphate isomerase can be monitored by measuring the interconversion between L-erythrulose 1-phosphate and D-erythrulose 4-phosphate.
Diagnostic Reagent Development: Enzymes involved in this compound metabolism in pathogens have been explored as potential diagnostic reagents. For example, D-erythrulose 1-phosphate dehydrogenase (encoded by the eryC gene) from Brucella abortus has been expressed and purified to evaluate its potential as a diagnostic antigen for bovine brucellosis. nih.gov Its seroreactivity with infected serum samples suggests its utility in developing diagnostic tests. nih.gov
Model Compound for Metabolic Studies: As a phosphorylated sugar, D-erythrulose 1-phosphate is used as a model compound to investigate carbohydrate metabolism and enzyme kinetics. evitachem.com Its involvement in C1 assimilation pathways makes it particularly relevant for biotechnological research focused on carbon capture and utilization. evitachem.com
Future Research Directions and Unaddressed Questions
Elucidation of Undiscovered Enzymes and Pathways Involving Erythrulose (B1219606) 1-Phosphate
A primary focus for future research is the identification and characterization of novel enzymes that metabolize erythrulose 1-phosphate. While key enzymes in erythritol (B158007) catabolism have been identified in organisms like Brucella abortus and in synthetic pathways, the full enzymatic repertoire related to this compound across different species is likely much broader. researchgate.netbiorxiv.org For instance, in B. abortus, an NAD-dependent dehydrogenase that oxidizes D-erythrulose 1-phosphate has been suggested but not fully characterized. asm.org
The discovery of new enzymes could reveal alternative metabolic routes for this compound. Research could explore its potential role as a substrate or intermediate in pathways beyond the known erythritol catabolism and the synthetic erythrulose monophosphate (EuMP) cycle. nih.govresearchgate.net This includes investigating its possible involvement in variations of the pentose (B10789219) phosphate (B84403) pathway or other central carbon metabolism routes in a wider range of organisms. evitachem.com
Advanced Understanding of Regulatory Networks Governing this compound Homeostasis
The mechanisms that control the intracellular concentration of this compound are not well understood. Future studies should aim to unravel the regulatory networks that govern its synthesis and degradation to maintain metabolic balance. This includes identifying specific transcription factors, small regulatory RNAs, or allosteric effectors that respond to changes in this compound levels or the metabolic state of the cell.
In bacteria, phosphate homeostasis is often managed by the Pho regulon, a two-component regulatory system that responds to inorganic phosphate levels. nih.gov It is plausible that this system, or analogous systems in other organisms, could play a role in regulating the expression of enzymes involved in this compound metabolism, especially given that this compound is a phosphorylated intermediate. nih.gov Investigating the interplay between phosphate sensing pathways and the expression of genes in the ery operon in Brucella could provide significant insights. researchgate.net Furthermore, understanding how the cell prevents the toxic accumulation of intermediates like D-erythrulose-1-phosphate, as seen in certain Brucella mutants, is crucial. nih.gov
Development of Novel Tools for in vivo this compound Detection and Flux Analysis
A significant hurdle in studying this compound metabolism is the lack of specific and sensitive tools for its detection and quantification in living cells. The development of novel biosensors, potentially based on fluorescent proteins or engineered transcription factors that respond to this compound, would be a major breakthrough. Such tools would enable real-time monitoring of its intracellular concentration and flux through metabolic pathways.
Advanced analytical techniques are also needed. While methods like thin-layer chromatography with phosphate-specific stains and HPLC-MS/MS after dephosphorylation have been used, they are often not suitable for in vivo measurements. Isotope tracing studies using 13C-labeled substrates could be employed to track the flow of carbon through this compound and determine its metabolic fate under different conditions. This would provide a more dynamic picture of its role in cellular metabolism.
Exploration of Unconventional Biochemical Roles of this compound
Beyond its role as a metabolic intermediate, this compound may have other, as-yet-undiscovered biochemical functions. For example, it could act as a signaling molecule, similar to other phosphorylated sugars, influencing enzyme activity or gene expression. Research has shown that D-erythrulose 1-phosphate can act as a slow, reversible inhibitor of rabbit muscle aldolase (B8822740), suggesting a potential regulatory role. nih.gov
Future investigations could explore whether this compound or its derivatives participate in post-translational modifications of proteins or act as precursors for the synthesis of other bioactive molecules. Its structural similarity to other sugar phosphates suggests it could interact with a variety of proteins, potentially modulating their function in unexpected ways. Uncovering these unconventional roles would significantly broaden our understanding of the biological importance of this compound.
Q & A
Basic Research Questions
Q. What are the established methods for detecting erythrulose 1-phosphate in biological or synthetic systems?
- Methodological Answer : Liquid-state nuclear magnetic resonance (NMR) and mass spectrometry (MS) are primary analytical tools. Quantitative NMR can track reaction intermediates and substrate conversion rates, as demonstrated in kinetic studies of erythrulose dehydration in methanol-d4 . For example, hyperpolarized NMR enables real-time monitoring of transient intermediates like HA-MEG and MMHB during catalytic reactions . MS is used for structural confirmation, particularly in isotope labeling studies to trace proton/deuterium exchange .
Q. What synthetic pathways are used to produce this compound in vitro?
- Methodological Answer : this compound is synthesized via enzymatic catalysis, such as ketotetrose-phosphate aldolase (EC 4.1.2.2), which reversibly cleaves this compound into glycerone phosphate and formaldehyde . Homogeneous catalytic systems using SnCl₄ in methanol have also been employed, with kinetic models showing sequential conversion of erythrulose to HA-MEG and MMHB intermediates .
Q. What is the metabolic role of this compound in bacterial or eukaryotic systems?
- Methodological Answer : While direct metabolic pathways for this compound remain understudied, analogous deoxyribose phosphate metabolic processes (GO:0046384) suggest potential roles in sugar-phosphate recycling. Comparative studies with 2-deoxyribose 1-phosphate pathways can guide experimental designs, such as tracing isotopic labels in bacterial cultures or using gene knockout models to identify associated enzymes .
Advanced Research Questions
Q. How do reaction kinetics and activation energies vary in SnCl₄-catalyzed this compound conversion under different temperatures?
- Methodological Answer : Arrhenius and Eyring analyses of rate constants reveal temperature-dependent kinetics. For instance, SnCl₄-catalyzed reactions in methanol show activation enthalpies of 66 kJ/mol (erythrulose → HA-MEG) and 85 kJ/mol (HA-MEG → MMHB) . Experimental protocols involve monitoring integrated NMR signal areas at 293–333 K and fitting progress curves to consecutive two-step irreversible models .
Q. How can researchers resolve contradictions in isotope labeling studies involving this compound?
- Methodological Answer : Discrepancies arise in deuterated solvent experiments, where NMR detects only one MMHB species despite expected diastereomerism . To address this, use high-resolution MS/MS to differentiate isotopic isomers and quantify proton/deuterium ratios. Additionally, replicate studies in non-deuterated solvents can clarify solvent isotope effects on ketonization steps .
Q. What computational models predict the stereochemical outcomes of this compound enzymatic reactions?
- Methodological Answer : Density functional theory (DFT) simulations can model the transition states of aldolase-catalyzed reactions. For EC 4.1.2.2, docking simulations with ketotetrose-phosphate aldolase may predict regioselectivity in formaldehyde release. Experimental validation involves comparing computational results with NMR-derived stereochemical data .
Q. How do this compound degradation pathways compare to those of structurally similar phosphorylated sugars?
- Methodological Answer : Comparative kinetic studies with analogs like fructose 1,6-bisphosphate or deoxyribose 1-phosphate (GO:0046384) can identify shared or unique degradation mechanisms. Use time-resolved NMR or stopped-flow techniques to measure intermediate lifetimes and enzyme specificity .
Experimental Design Considerations
- Data Contradiction Analysis : Conflicting results in solvent isotope studies (e.g., unexpected proton retention in deuterated methanol) require multi-technique validation (NMR, MS, and computational modeling) to distinguish kinetic vs. thermodynamic control .
- Threats to Validity :
- Isotope Purity: Ensure deuterated solvents are >99% pure to avoid artifacts.
- Catalyst Stability: Monitor SnCl₄ decomposition in methanol via control experiments without substrate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
